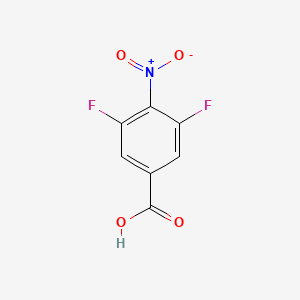
1-(4-メトキシフェニル)-2-ピペラジニルアセトニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile is an organic compound with the molecular formula C13H17N3O. It is a derivative of piperazine and is characterized by the presence of a methoxyphenyl group and an acetonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
科学的研究の応用
(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various chemical products and materials.
作用機序
Target of Action
Related compounds such as urapidil, which also contains a piperazine moiety, have been shown to interact with the5HT-1A receptor . This receptor is involved in various neurological processes, including mood regulation, anxiety, and aggression .
Mode of Action
Similar compounds like urapidil can cross the blood-brain barrier and activate the 5ht-1a receptor . This activation results in central antihypertensive activity .
Biochemical Pathways
Activation of the 5ht-1a receptor, as seen with urapidil, can lead to a decrease in blood pressure . This suggests that the compound may influence pathways related to blood pressure regulation.
Result of Action
Based on the action of similar compounds, it could potentially lead to a decrease in blood pressure .
生化学分析
Biochemical Properties
The compound (4-Methoxyphenyl)(piperazin-1-yl)acetonitrile has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential acetylcholinesterase inhibitor . This interaction could have significant implications for its role in biochemical reactions, particularly those related to neurotransmission.
Cellular Effects
In terms of cellular effects, (4-Methoxyphenyl)(piperazin-1-yl)acetonitrile has been observed to influence cell function. It has been associated with alterations in cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to attenuate the neurotoxic effects of aluminium chloride, as shown by the improvement in rats’ performance in behavioral tests and in lowering acetylcholinesterase activity .
Molecular Mechanism
The molecular mechanism of (4-Methoxyphenyl)(piperazin-1-yl)acetonitrile involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its potential as an acetylcholinesterase inhibitor suggests that it may exert its effects at the molecular level by interacting with this enzyme .
Temporal Effects in Laboratory Settings
Its potential neuroprotective effects suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Given its potential interactions with acetylcholinesterase, it may be involved in pathways related to neurotransmission .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(piperazin-1-yl)acetonitrile typically involves the reaction of 4-methoxyphenylacetonitrile with piperazine. One common method includes the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. The reaction conditions often involve heating the mixture to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In industrial settings, the production of (4-Methoxyphenyl)(piperazin-1-yl)acetonitrile may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress .
化学反応の分析
Types of Reactions
(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
類似化合物との比較
Similar Compounds
(4-Methoxyphenyl)piperazine: A related compound with similar structural features.
(4-Methoxyphenyl)acetonitrile: Another compound with a methoxyphenyl group and an acetonitrile group.
(4-Methoxyphenyl)(piperazin-1-yl)propan-1-ol: A derivative with an additional hydroxyl group.
Uniqueness
(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-(4-methoxyphenyl)-2-piperazin-1-ylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-17-12-4-2-11(3-5-12)13(10-14)16-8-6-15-7-9-16/h2-5,13,15H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEHYUXSMJPJQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide](/img/structure/B2400161.png)


![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2400165.png)
![3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2400168.png)
![Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2400169.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2400172.png)


![N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide](/img/structure/B2400177.png)


